molecular formula C13H15NO5 B11937535 Cyclohexyl 3-(5-nitrofuran-2-yl)acrylate

Cyclohexyl 3-(5-nitrofuran-2-yl)acrylate

Cat. No.: B11937535
M. Wt: 265.26 g/mol
InChI Key: AEIHAAJTSBBBKS-VQHVLOKHSA-N
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Description

Cyclohexyl 3-(5-nitrofuran-2-yl)acrylate is a chemical compound that belongs to the class of nitrofuran derivatives. Nitrofurans are known for their broad-spectrum antibacterial properties and have been used in various medicinal and industrial applications. The compound features a cyclohexyl group attached to an acrylate moiety, which is further connected to a nitrofuran ring. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 3-(5-nitrofuran-2-yl)acrylate typically involves the esterification of 5-nitrofuran-2-carboxylic acid with cyclohexanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 3-(5-nitrofuran-2-yl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl 3-(5-nitrofuran-2-yl)acrylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in developing new antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl 3-(5-nitrofuran-2-yl)acrylate involves the interaction of the nitrofuran moiety with bacterial enzymes. The compound is believed to undergo reduction within the bacterial cell, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins. This results in the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl 3-(5-nitrofuran-2-yl)acrylate is unique due to its specific structural features, which combine the properties of a nitrofuran ring with an acrylate moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

cyclohexyl (E)-3-(5-nitrofuran-2-yl)prop-2-enoate

InChI

InChI=1S/C13H15NO5/c15-13(19-10-4-2-1-3-5-10)9-7-11-6-8-12(18-11)14(16)17/h6-10H,1-5H2/b9-7+

InChI Key

AEIHAAJTSBBBKS-VQHVLOKHSA-N

Isomeric SMILES

C1CCC(CC1)OC(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1CCC(CC1)OC(=O)C=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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